molecular formula C17H17N3OS2 B2407003 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 441289-51-6

4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No. B2407003
CAS RN: 441289-51-6
M. Wt: 343.46
InChI Key: OCBJBEIBIXCOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative with a benzo[d]thiazole moiety and a dimethylamino group. Benzamides and benzo[d]thiazoles are both significant structures in medicinal chemistry, often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzo[d]thiazole and benzamide moieties. This could potentially allow for efficient π-π stacking interactions .


Chemical Reactions Analysis

As a benzamide and benzo[d]thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions, while the benzo[d]thiazole moiety could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its conjugated structure and the presence of polar groups. For instance, it might exhibit strong absorbance in the UV-Vis region due to its conjugated system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation . Additionally, structural modifications could be made to improve its activity or alter its properties.

Mechanism of Action

Target of Action

The compound, 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, is a complex molecule with potential biological activity. and Cysteine (Cys) in biological systems.

Mode of Action

Based on the structure and the targets of similar compounds, it can be inferred that it might interact with its targets throughhydrogen bonding and van der Waals interactions . The presence of the dimethylamino group and the benzothiazole ring could potentially facilitate these interactions.

Biochemical Pathways

Similar compounds have been reported to inhibit theLTB4 receptor , suggesting a potential role in modulating inflammatory responses

Pharmacokinetics

Similar compounds have been reported to have good thermal and electrochemical stability , which could potentially influence their bioavailability and pharmacokinetic profile.

Result of Action

Similar compounds have been reported to exhibitantimycobacterial activity and fluorescent properties , suggesting potential applications in the treatment of tuberculosis and as fluorescent probes, respectively.

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the solvent polarity has been reported to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment.

properties

IUPAC Name

4-(dimethylamino)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(2)13-7-4-11(5-8-13)16(21)18-12-6-9-14-15(10-12)23-17(19-14)22-3/h4-10H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBJBEIBIXCOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.